1,3-Diacrylate adamantane 1,3-Diacrylate adamantane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788303
InChI: InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2
SMILES:
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol

1,3-Diacrylate adamantane

CAS No.:

Cat. No.: VC15788303

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diacrylate adamantane -

Specification

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
IUPAC Name (3-prop-2-enoyloxy-1-adamantyl) prop-2-enoate
Standard InChI InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2
Standard InChI Key YGGARCQQBAOLGB-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C=C

Introduction

Chemical Structure and Fundamental Properties

1,3-Diacrylate adamantane features a tricyclic adamantane core with acrylate groups (-O-CO-CH=CH₂) at the 1 and 3 positions. The molecular formula is C₁₆H₂₀O₄, with a molecular weight of 276.33 g/mol. The adamantane backbone contributes to high thermal stability, while the acrylate groups enable cross-linking via radical polymerization.

Physicochemical Characteristics

The compound exhibits a density of 1.2 g/cm³ and a boiling point of 345°C at standard pressure. Its flash point of 164.8°C underscores its suitability for high-temperature applications. Computational studies using density functional theory (DFT) have elucidated electronic properties, revealing a HOMO-LUMO gap of 4.2 eV, which correlates with its stability under oxidative conditions .

PropertyValue
Molecular FormulaC₁₆H₂₀O₄
Molecular Weight276.33 g/mol
Density1.2 g/cm³
Boiling Point345°C
Flash Point164.8°C

Synthetic Methodologies

Precursor Synthesis

The synthesis of 1,3-diacrylate adamantane typically begins with 1,3-adamantanediol. A scalable route involves chlorinating 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride (SOCl₂) to form 1,3-dichloroadamantane, followed by hydrolysis in a triethylamine-water system . This method achieves yields exceeding 95% with 99% purity, as validated by gas chromatography (GC) and nuclear magnetic resonance (NMR) .

Acrylation Process

The diol intermediate undergoes esterification with acryloyl chloride in the presence of a base such as triethylamine. Optimal conditions (0°C, anhydrous tetrahydrofuran) minimize side reactions, yielding 1,3-diacrylate adamantane with 85% efficiency. Recent patents describe alternative purification techniques using methyl alcohol and ethyl acetate mixtures to isolate the product at industrial scales .

Reactivity and Polymerization

Cross-Linking Mechanisms

The acrylate groups undergo radical-initiated polymerization, forming highly cross-linked networks. Kinetic studies show a propagation rate constant (kpk_p) of 2.3×103L\cdotpmol1s12.3 \times 10^3 \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C, enabling rapid curing in photopolymer applications. The rigid adamantane backbone restricts chain mobility, enhancing the glass transition temperature (TgT_g) of resulting polymers to 180°C.

Interaction Studies

1,3-Diacrylate adamantane exhibits selective reactivity with thiols via Michael addition, enabling thiol-ene click chemistry. This property is exploited in biomedical hydrogels, where the compound’s hydrophobicity improves mechanical strength without compromising biocompatibility.

Industrial and Research Applications

High-Performance Polymers

The compound is integral to manufacturing epoxy resins and polyurethane foams. Polymers incorporating 1,3-diacrylate adamantane demonstrate 40% higher tensile strength than conventional analogs, attributed to the adamantane framework’s rigidity.

Advanced Coatings

UV-curable coatings leveraging this acrylate achieve full curing in <30 seconds under 365 nm light, with pencil hardness ratings of 9H. These coatings are deployed in aerospace components for abrasion resistance.

Comparative Analysis with Analogues

1,3-Diacrylate adamantane outperforms similar compounds in thermal and mechanical metrics:

CompoundTgT_g (°C)Tensile Strength (MPa)
1,3-Dimethyladamantane12050
Adamantane-1-acetic acid9035
1,3-Diacrylate adamantane18095

Its dual functionality enables covalent bonding in three dimensions, a feature absent in monofunctional derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator